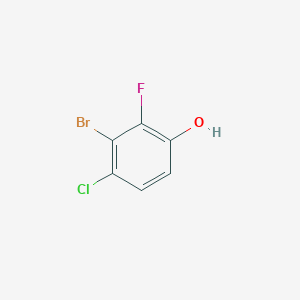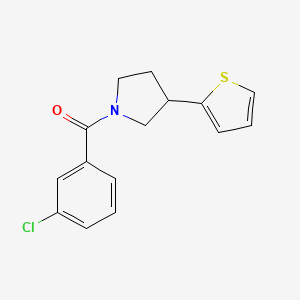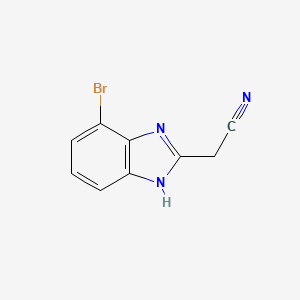
4-Bromo-2-(cyanomethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyanomethyl)benzimidazole is a research chemical with the CAS number 1378260-17-3 . It has a molecular weight of 236.07 and a molecular formula of C9H6BrN3 . The IUPAC name for this compound is 2-(4-bromo-1H-benzimidazol-2-yl)acetonitrile .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 4-Bromo-2-(cyanomethyl)benzimidazole, has been a topic of interest in recent years . Various methods have been employed, including the use of formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Other methods involve the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(cyanomethyl)benzimidazole has been studied using various spectroscopic techniques, including 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The molecules of this compound are almost planar, with a dihedral angle between the benzimidazole and phenyl rings of 6.99(6)° . The protonation of the nitrogen atom of the benzimidazole ring results in π-electrons delocalization in the region, resulting in equal C–N bond distances .Chemical Reactions Analysis
Benzimidazole derivatives, including 4-Bromo-2-(cyanomethyl)benzimidazole, have been found to be effective corrosion inhibitors . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis
4-Bromo-2-(cyanomethyl)benzimidazole is a white to brown solid . The compound is stable at a storage temperature of +4°C . The melting point of a similar compound, 2-(Cyanomethyl)benzimidazole, is reported to be between 200 - 205 °C .Scientific Research Applications
Fungicide and Anthelmintic Applications
Benzimidazoles, including derivatives similar to 4-Bromo-2-(cyanomethyl)benzimidazole, are utilized extensively in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mechanism of action is primarily through the inhibition of microtubule assembly by binding to the tubulin molecule. This function is critical not only in their application as antifungal agents but also in cancer chemotherapy experiments aiming to understand cell division and microtubule dynamics. This class of compounds, therefore, plays a pivotal role in fungal cell biology and molecular genetics research, facilitating studies on tubulin structure and microtubule organization and function (Davidse, 1986).
DNA Interaction Studies
The study of DNA interactions is another significant application of benzimidazole derivatives. Hoechst 33258, a compound related to the benzimidazole family, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has made Hoechst 33258 and its analogues indispensable in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of DNA content in plant chromosomes. Furthermore, these compounds are explored for their potential as radioprotectors and topoisomerase inhibitors, highlighting their utility in developing rational drug designs and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Research
Benzimidazole derivatives have shown a broad spectrum of biological activities, which include anticancer properties. Their structural similarity to naturally occurring purines allows them to intercalate into DNA, function as alkylating agents, inhibit topoisomerases, DHFR enzymes, and tubulin. These multifaceted mechanisms underline the significance of benzimidazole derivatives in anticancer research, offering a foundation for synthesizing targeted benzimidazole derivatives as potent anticancer agents. The varied substituents identified in earlier and recent research indicate the critical role of benzimidazole derivatives in developing new therapeutic strategies against cancer (Akhtar et al., 2019).
Therapeutic Potential Beyond Cancer
Beyond their anticancer potential, benzimidazoles have been identified as having a wide range of therapeutic applications. Their core structure is present in numerous biological agents, including antimicrobials, antivirals, antiparasitics, antihypertensives, and CNS stimulants or depressants. This diversity in application underscores the therapeutic significance of benzimidazole and its derivatives, driving ongoing research into the synthesis and role of these compounds across various diseases. Their involvement in drug discovery and development showcases the critical role of benzimidazole-based compounds in medicinal chemistry and therapeutic drug formulation (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . More studies are required to elucidate the specific interactions of 4-Bromo-2-(cyanomethyl)benzimidazole with its targets.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, but the specific pathways affected by this compound need further investigation .
Result of Action
Some benzimidazole derivatives have been reported to exhibit antibacterial and antioxidant activities .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMKJMXHZUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyanomethyl)benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
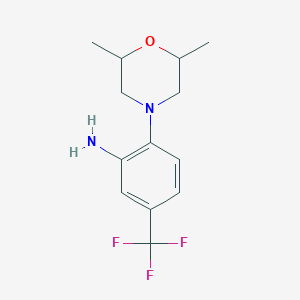
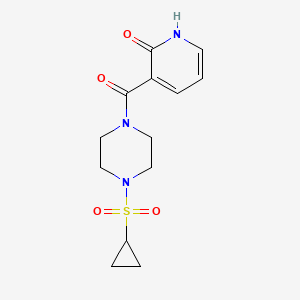
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)
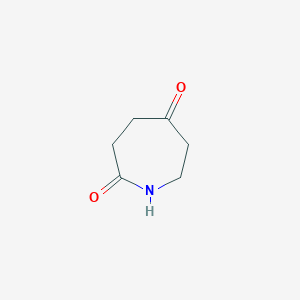
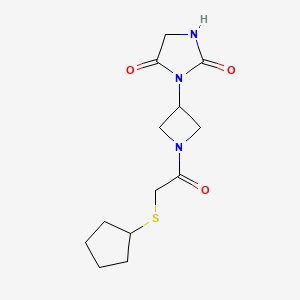
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)


